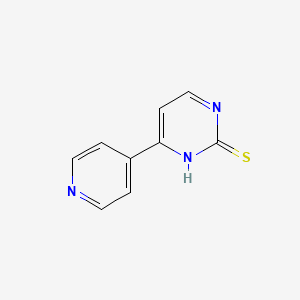

4-pyridin-4-ylpyrimidine-2(1H)-thione

Description

Properties

IUPAC Name |

6-pyridin-4-yl-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S/c13-9-11-6-3-8(12-9)7-1-4-10-5-2-7/h1-6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIKZEVIUVMSNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652893 | |

| Record name | 6-(Pyridin-4-yl)pyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874779-72-3 | |

| Record name | 4-(4-Pyridinyl)-2(1H)-pyrimidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874779-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Pyridin-4-yl)pyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-pyridin-4-ylpyrimidine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminopyridine with thiourea in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired thione compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-pyridin-4-ylpyrimidine-2(1H)-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyridine and pyrimidine derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 4-pyridin-4-ylpyrimidine-2(1H)-thione as an anticancer agent. A notable research effort evaluated various pyrimidin-2-thione derivatives for their cytotoxic effects against liver cancer cell lines (HepG-2).

Case Study: Anticancer Activity

- Compound Tested : A derivative of this compound.

- IC50 Value : The compound exhibited an IC50 value of 25.5 ± 1.3 μg/mL , compared to doxorubicin (DOX) which had an IC50 of 0.36 ± 0.02 μg/mL .

- Mechanism : The study indicated that the compound induces apoptosis in cancer cells, evidenced by increased expression of the cell cycle inhibitor p21 and caspase-3 .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research has shown that derivatives of this compound exhibit significant inhibition of inflammatory pathways.

Case Study: Anti-inflammatory Activity

- Compounds Tested : Various derivatives synthesized from the parent compound.

- Results : These compounds demonstrated potent anti-inflammatory activities in vitro and in vivo, showing comparable efficacy to standard anti-inflammatory drugs like celecoxib .

Antiviral Applications

Another promising area for this compound is its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV treatment.

Case Study: Antiviral Activity

- Mechanism : The compound targets HIV reverse transcriptase, disrupting viral replication.

- Applications : It has been proposed for use in monotherapy or combination therapy for treating HIV-mediated diseases, including AIDS .

Summary Table of Biological Activities

| Application Type | Compound | Activity | IC50 / Efficacy |

|---|---|---|---|

| Anticancer | This compound | Induces apoptosis | IC50 = 25.5 μg/mL |

| Anti-inflammatory | Derivatives of the compound | Inhibits inflammatory pathways | Comparable to celecoxib |

| Antiviral | NNRTI derivatives | Inhibits HIV replication | Effective in vitro |

Mechanism of Action

The mechanism of action of 4-pyridin-4-ylpyrimidine-2(1H)-thione involves its interaction with specific molecular targets and pathways. For instance, its antifibrotic activity is attributed to the inhibition of collagen prolyl 4-hydroxylase, which plays a crucial role in collagen synthesis and deposition. By inhibiting this enzyme, the compound reduces collagen accumulation and fibrosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Pyridin-3-yl vs. Pyridin-4-yl Substitution

The positional isomer 4-pyridin-3-ylpyrimidine-2(1H)-thione (CAS: 393516-77-3) differs only in the attachment site of the pyridine ring (3-yl vs. 4-yl). This minor structural variation can significantly alter electronic properties and intermolecular interactions.

Oxygen vs. Sulfur Substitution: Pyrimidin-2(1H)-one Analogs

Replacing the thione group with a carbonyl oxygen yields 4-pyridin-4-ylpyrimidin-2(1H)-one (CAS: 208936-44-1). This substitution reduces molecular weight (C₉H₇N₃O, 173.17 g/mol) and alters hydrogen-bonding capacity. In a study comparing spacers for VEGFR-2 inhibitors, pyrimidin-2(1H)-one derivatives exhibited higher binding affinity (e.g., compound 4b, IC₅₀ = 0.12 μM) than their thione counterparts (e.g., compound 5b, IC₅₀ = 0.34 μM), suggesting that oxygen’s electronegativity enhances interactions with the receptor’s active site .

Dihydropyrimidine Derivatives

Its melting point (210°C) is slightly lower than its -one counterpart (213°C), likely due to reduced dipole-dipole interactions in the thione form .

Fused-Ring Systems

Thiazolo[5,4-c]pyridine-2(1H)-thione (CAS: 116990-44-4) incorporates a fused thiazole-pyridine system.

Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|

| 4-Pyridin-4-ylpyrimidine-2(1H)-thione | C₉H₇N₃S | 189.24 | N/A | Pyridin-4-yl, thione |

| 4-Pyridin-3-ylpyrimidine-2(1H)-thione | C₉H₇N₃S | 189.24 | N/A | Pyridin-3-yl, thione |

| 4-Pyridin-4-ylpyrimidin-2(1H)-one | C₉H₇N₃O | 173.17 | N/A | Pyridin-4-yl, carbonyl |

| 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidine-2(1H)-thione | C₁₅H₁₇N₃O₂S | 307.38 | 210 | Dihydropyrimidine, phenyl, ethoxycarbonyl |

Biological Activity

4-Pyridin-4-ylpyrimidine-2(1H)-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented by the following molecular formula:

This compound features a pyridine ring and a pyrimidine ring, with a thione functional group that contributes to its reactivity and biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. In vitro assays have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

In animal models, such as carrageenan-induced paw edema, the compound demonstrated significant anti-inflammatory effects comparable to indomethacin, another well-known anti-inflammatory drug. The effective dose (ED50) was reported at approximately 9.17 μM for indomethacin, while the pyrimidine derivative exhibited similar efficacy .

2. Antioxidant Activity

The antioxidant properties of this compound have also been investigated. In vitro tests using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays indicated that this compound effectively scavenges free radicals, thereby reducing oxidative stress:

These findings suggest that the compound may have potential applications in preventing oxidative stress-related diseases.

3. Antimicrobial Activity

The antimicrobial activity of this compound has been assessed against various bacterial strains. Studies indicate that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | >100 μg/mL | |

| Escherichia coli | <50 μg/mL |

These results point to its potential as a lead compound for developing new antimicrobial agents.

Case Studies

Several case studies have underscored the therapeutic potential of this compound:

- In Vivo Studies : A study involving rats demonstrated that administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its effectiveness in vivo .

- Structure–Activity Relationship (SAR) : Research has shown that modifications to the thione group can enhance the biological activity of pyrimidine derivatives, suggesting avenues for further optimization .

Q & A

Q. How can hydrogen-bonding interactions in this compound crystals be characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement reveals intermolecular interactions. For structurally analogous pyrimidine-thiones, N–H⋯N and C–H⋯S hydrogen bonds are critical for stabilizing crystal packing . Hirshfeld surface analysis (using CrystalExplorer) quantifies contact contributions (e.g., 25% H⋯H, 15% S⋯H interactions) and identifies dominant van der Waals forces .

Q. What spectroscopic techniques are essential for validating the structure of this compound?

- Methodological Answer :

- FT-IR : Confirms thione (-C=S) stretches at ~1200–1250 cm⁻¹ and NH stretches at ~3300 cm⁻¹ .

- NMR : -NMR identifies aromatic protons (δ 6.5–8.0 ppm) and NH protons (δ ~7.8–8.0 ppm). -NMR resolves thiocarbonyl carbons at ~180–190 ppm .

- Mass Spectrometry : GC-MS or ESI-MS verifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do substituents on the pyridine and pyrimidine rings modulate biological activity (e.g., VEGFR-2 inhibition)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) compares binding affinities. For example, pyrimidin-2(1H)-one spacers (as in compound 4b ) show higher VEGFR-2 affinity (ΔG = -9.2 kcal/mol) than pyrimidin-2(1H)-thione derivatives (ΔG = -8.5 kcal/mol), attributed to enhanced hydrogen bonding with Asp1046 and Lys868 residues . Structure-activity relationship (SAR) studies correlate electron-withdrawing groups (e.g., -Cl) with improved cytotoxicity (IC < 10 μM in HepG2 cells) .

Q. What strategies resolve contradictions in crystallographic data for polymorphic forms of this compound?

- Methodological Answer : Polymorphism analysis requires:

- Variable-temperature XRD to assess thermal stability.

- Rietveld refinement (using TOPAS) for powder diffraction data, resolving peak overlaps from different phases.

- DFT calculations to compare lattice energies of polymorphs, identifying the most stable conformation .

Q. How can computational tools predict the ADMET profile of this compound derivatives?

- Methodological Answer :

- SwissADME : Predicts bioavailability (e.g., Lipinski’s Rule of Five compliance).

- ProTox-II : Estimates toxicity (e.g., LD = 300 mg/kg for oral administration).

- Molecular Dynamics (MD) Simulations : Evaluates membrane permeability (logP ~2.5) and plasma protein binding .

Data Analysis and Experimental Design

Q. How to design experiments to evaluate the anticancer mechanism of this compound?

- Methodological Answer :

- In vitro : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC determination.

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) quantifies early/late apoptotic cells.

- Western blotting : Measures caspase-3/7 activation and Bcl-2 suppression .

- In vivo : Xenograft models (e.g., BALB/c mice) assess tumor growth inhibition and toxicity .

Q. What statistical approaches validate reproducibility in synthetic and biological studies?

- Methodological Answer :

- ANOVA : Tests batch-to-batch variability in synthesis (e.g., yield % across 5 trials).

- Bland-Altman plots : Compare inter-lab biological assay results (e.g., IC values).

- Principal Component Analysis (PCA) : Identifies outliers in spectroscopic or crystallographic datasets .

Crystallography and Computational Chemistry

Q. Which software packages are optimal for refining the crystal structure of this compound?

- Methodological Answer :

Q. How to model non-covalent interactions (e.g., π-π stacking) in DFT studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.